3-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxazole ring, an indole moiety, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reactions: The final step involves coupling the oxazole and indole fragments through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of saturated heterocyclic compounds.
Substitution: Introduction of halogenated or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological pathways involving indole and oxazole derivatives.
Medicine
Pharmacological Studies:
Industry
Material Science: The compound may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The indole moiety can intercalate with DNA, while the oxazole ring may interact with proteins or enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide: shares structural similarities with other indole and oxazole derivatives, such as:
Uniqueness
- The unique combination of the oxazole ring, indole moiety, and methoxyphenyl group in this compound provides distinct chemical and biological properties, making it a valuable compound for research and potential applications in various fields.
Properties
Molecular Formula |
C22H21N3O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-14-17(18-5-3-4-6-19(18)24-14)11-12-23-22(26)21-13-20(25-28-21)15-7-9-16(27-2)10-8-15/h3-10,13,24H,11-12H2,1-2H3,(H,23,26) |
InChI Key |
PEECXDZCECDFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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